Ac-Lys(Fmoc)-OH

Description

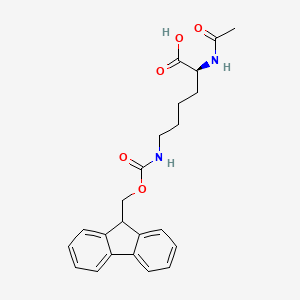

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-acetamido-6-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O5/c1-15(26)25-21(22(27)28)12-6-7-13-24-23(29)30-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h2-5,8-11,20-21H,6-7,12-14H2,1H3,(H,24,29)(H,25,26)(H,27,28)/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPXGLFPXINBZFY-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Role of Ac-Lys(Fmoc)-OH in Advancing Peptide Synthesis for Research and Drug Development

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nα-(9-Fluorenylmethoxycarbonyl)-Nε-acetyl-L-lysine, commonly referred to as Ac-Lys(Fmoc)-OH, is a pivotal amino acid derivative in the field of peptide chemistry. Its unique structure, featuring a base-labile Fmoc protecting group on the α-amino group and a stable acetyl group on the ε-amino group of the lysine side chain, makes it an indispensable tool for the synthesis of peptides containing site-specific acetylation. This modification mimics a crucial post-translational modification (PTM) that governs a myriad of biological processes, including gene expression, protein stability, and cellular signaling. This technical guide provides a comprehensive overview of the function of this compound in peptide synthesis, with a focus on its application in the synthesis of biologically relevant peptides, such as histone tails and fragments of the tumor suppressor protein p53. Detailed experimental protocols, quantitative data, and visual representations of relevant biological pathways and experimental workflows are presented to aid researchers in harnessing the full potential of this versatile building block.

Introduction: The Significance of Lysine Acetylation

Lysine acetylation is a reversible post-translational modification that plays a critical role in regulating protein function.[1][2] The addition of an acetyl group to the ε-amino group of a lysine residue neutralizes its positive charge, which can lead to conformational changes in the protein and alter its interactions with other molecules, including proteins and nucleic acids.[3][4] This dynamic modification is particularly prevalent in the regulation of chromatin structure and gene expression through the acetylation and deacetylation of histone proteins.[3][5] Aberrant acetylation patterns have been implicated in various diseases, including cancer, making the enzymes that regulate this process, histone acetyltransferases (HATs) and histone deacetylases (HDACs), attractive therapeutic targets.[1][2]

The chemical synthesis of peptides containing site-specifically acetylated lysine residues is essential for studying the functional consequences of this modification and for developing novel therapeutic agents. This compound is a commercially available and widely used building block that enables the straightforward incorporation of acetylated lysine into peptides using Fmoc-based solid-phase peptide synthesis (SPPS).[6]

The Function of this compound in Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

Fmoc-based SPPS is the most common method for the chemical synthesis of peptides. It involves the stepwise addition of amino acids to a growing peptide chain that is anchored to a solid support (resin). The process relies on an orthogonal protection strategy, where the temporary Nα-Fmoc group is removed under mild basic conditions (typically with piperidine), while the permanent side-chain protecting groups remain intact until the final cleavage from the resin with a strong acid (e.g., trifluoroacetic acid, TFA).

This compound is seamlessly integrated into this workflow. The key features of its function are:

-

Nα-Fmoc Protection: The Fmoc group on the α-amino group allows for its temporary protection during the coupling of the preceding amino acid in the peptide sequence.[6]

-

Stable Nε-Acetylation: The acetyl group on the lysine side chain is stable to the conditions used for both Fmoc deprotection (piperidine) and final cleavage (TFA). This ensures that the acetylation remains at the desired position throughout the synthesis.

-

Direct Incorporation: this compound is used directly as a building block, eliminating the need for on-resin acetylation, which can sometimes lead to side reactions or incomplete modification.

Quantitative Data in Peptide Synthesis

The efficiency of each coupling and deprotection step is critical for the overall yield and purity of the final peptide. While specific data for the coupling of this compound can vary depending on the sequence, coupling reagents, and synthesis conditions, the following table provides a general overview of expected outcomes in Fmoc-SPPS.

| Parameter | Typical Range | Factors Influencing Outcome | Reference |

| Coupling Efficiency per Step | >99% | Coupling reagent (e.g., HBTU, HATU), reaction time, temperature, steric hindrance of surrounding amino acids. | [7] |

| Overall Yield of a 20-mer Peptide | 30-50% | Cumulative effect of coupling and deprotection efficiencies, peptide sequence (aggregation), cleavage efficiency. | [7] |

| Final Purity (after purification) | >95% | Efficiency of HPLC purification, presence of deletion or truncated sequences. | [7][8] |

Experimental Protocols

The following protocols provide a detailed methodology for the incorporation of this compound into a peptide sequence using manual Fmoc-SPPS. These can be adapted for automated peptide synthesizers.

Materials and Reagents

-

This compound

-

Fmoc-Rink Amide MBHA resin (or other suitable resin)

-

Other Fmoc-protected amino acids

-

N,N-Dimethylformamide (DMF)

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt) or Oxyma Pure

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dichloromethane (DCM)

-

Diethyl ether (cold)

Protocol for Incorporation of this compound

This protocol assumes the synthesis is proceeding from the C-terminus to the N-terminus.

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5 minutes.

-

Drain the solution.

-

Treat the resin again with 20% piperidine in DMF for 15 minutes to ensure complete removal of the Fmoc group.

-

Wash the resin thoroughly with DMF (5-7 times).

-

-

Coupling of this compound:

-

In a separate vial, dissolve this compound (3 equivalents relative to resin loading), HOBt or Oxyma Pure (3 equivalents), and DIC (3 equivalents) in DMF.

-

Allow the mixture to pre-activate for 5-10 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Perform a Kaiser test to confirm the completion of the coupling (a negative result indicates successful coupling). If the test is positive, the coupling step can be repeated.

-

-

Washing: Wash the resin with DMF (5-7 times) to remove excess reagents and byproducts.

-

Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.

Cleavage and Deprotection

-

Resin Preparation: After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the peptide-resin with DCM and dry it under vacuum.

-

Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/H₂O (e.g., 95:2.5:2.5 v/v/v).

-

Cleavage Reaction: Add the cleavage cocktail to the dried resin and agitate for 2-3 hours at room temperature.

-

Peptide Precipitation and Isolation:

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide.

-

Wash the peptide pellet with cold diethyl ether and dry under vacuum.

-

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Applications in Research and Drug Development

Peptides containing acetylated lysine residues are invaluable tools for investigating the roles of this PTM in health and disease.

Histone Deacetylase (HDAC) Research

Synthetically prepared acetylated histone tail peptides are widely used as substrates in assays to screen for and characterize HDAC inhibitors.[1][9] These inhibitors are a promising class of anti-cancer agents.

Below is a diagram illustrating the workflow for screening HDAC inhibitors using a synthetic acetylated peptide.

References

- 1. Targeting the epigenome: Screening bioactive compounds that regulate histone deacetylase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HDAC inhibition results in widespread alteration of the histone acetylation landscape and BRD4 targeting to gene bodies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The effects of histone H4 tail acetylations on cation-induced chromatin folding and self-association - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Acetylation-Dependent Compaction of the Histone H4 Tail Ensemble - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. nbinno.com [nbinno.com]

- 7. gyrosproteintechnologies.com [gyrosproteintechnologies.com]

- 8. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Combining Mass Spectrometry and Peptide Arrays to Profile the Specificities of the Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Nα-Acetyl-Nε-(9-fluorenylmethoxycarbonyl)-L-lysine [Ac-Lys(Fmoc)-OH]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of Nα-Acetyl-Nε-(9-fluorenylmethoxycarbonyl)-L-lysine, commonly referred to as Ac-Lys(Fmoc)-OH. This derivative of the amino acid lysine is a critical reagent in the field of peptide chemistry, particularly for the synthesis of peptides containing post-translationally modified residues. Its primary application lies in the study of epigenetics, specifically the role of histone acetylation in gene regulation.

Chemical Properties and Structure

This compound is a white to off-white powder. It is a derivative of L-lysine where the α-amino group is protected by an acetyl (Ac) group and the ε-amino group is protected by a fluorenylmethoxycarbonyl (Fmoc) group. This orthogonal protection scheme is fundamental to its application in solid-phase peptide synthesis (SPPS).

Identifiers and Molecular Characteristics

A summary of the key identifiers and molecular characteristics of this compound is presented in Table 1.

| Property | Value |

| IUPAC Name | (2S)-2-acetamido-6-[(9H-fluoren-9-ylmethoxy)carbonylamino]hexanoic acid |

| Synonyms | This compound, N-alpha-acetyl-N-epsilon-Fmoc-L-lysine |

| CAS Number | 148101-51-3[1] |

| Molecular Formula | C₂₃H₂₆N₂O₅[2][3] |

| Molecular Weight | 410.47 g/mol [1] |

| Appearance | White to off-white powder[4] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, storage, and application in chemical synthesis. A selection of these properties is detailed in Table 2.

| Property | Value |

| Solubility | Soluble in organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO); less soluble in water.[4] |

| Storage | Store at 2-8°C to maintain stability.[5] |

| Computed XLogP3 | 3.1[3] |

Structure

The chemical structure of this compound is depicted below:

The key structural features are:

-

L-lysine backbone: Providing the core amino acid structure.

-

α-Amino group: Acetylated to protect it during peptide synthesis.

-

ε-Amino group: Protected by the base-labile Fmoc group, allowing for its selective removal during SPPS.

-

Carboxylic acid group: The reactive site for coupling to the N-terminus of a growing peptide chain.

Experimental Protocols

This compound is primarily utilized as a building block in Fmoc-based solid-phase peptide synthesis (SPPS) to introduce a site-specific acetylation on a lysine residue.

General Workflow for Fmoc Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates the general workflow for a single coupling cycle in Fmoc-SPPS.

Caption: General workflow for one cycle of Fmoc-SPPS.

Detailed Protocol for Incorporation of this compound

This protocol outlines the manual steps for coupling this compound to a resin-bound peptide chain with a free N-terminal amine.

Materials:

-

Resin-bound peptide with a free amine group

-

This compound

-

Coupling reagents (e.g., HBTU/HOBt or HATU)

-

N,N'-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

-

Solid-phase synthesis vessel

-

Shaker

Procedure:

-

Resin Swelling: Swell the resin-bound peptide in DMF for at least 30 minutes in the synthesis vessel.

-

Amino Acid Activation:

-

In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading) in DMF.

-

Add the coupling agent (e.g., HBTU, 3-5 equivalents) and an activator (e.g., HOBt, 3-5 equivalents).

-

Add DIPEA (6-10 equivalents) to the mixture and allow it to pre-activate for 5-10 minutes.

-

-

Coupling Reaction:

-

Drain the DMF from the swollen resin.

-

Add the activated this compound solution to the resin.

-

Agitate the mixture on a shaker for 1-2 hours at room temperature.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

-

-

Confirmation of Coupling (Optional): Perform a Kaiser test to confirm the absence of free primary amines, indicating a successful coupling reaction. A negative result (yellow beads) is desired.

Cleavage and Deprotection

After the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.

Materials:

-

Peptide-resin

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

-

Cold diethyl ether

Procedure:

-

Resin Preparation: Wash the final peptide-resin with dichloromethane (DCM) and dry it under vacuum.

-

Cleavage:

-

Add the cleavage cocktail to the dried peptide-resin in a reaction vessel.

-

Gently agitate the mixture at room temperature for 2-3 hours.

-

-

Peptide Precipitation:

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the TFA solution dropwise to a centrifuge tube containing cold diethyl ether.

-

-

Isolation:

-

Centrifuge the mixture to pellet the peptide.

-

Decant the ether and wash the peptide pellet with cold ether.

-

Dry the crude peptide under vacuum.

-

Application in Epigenetic Research: Histone Acetylation and Gene Activation

This compound is instrumental in synthesizing peptides that mimic histone tails with specific acetylation patterns. Lysine acetylation is a key post-translational modification that plays a crucial role in regulating gene expression.

The Role of Histone Acetylation

Histone acetylation, particularly on histone H3 at lysine 9 (H3K9ac) and lysine 27 (H3K27ac), is generally associated with a more open chromatin structure, making the DNA more accessible to transcription factors and the transcriptional machinery. This leads to the activation of gene expression.[6][7]

Signaling Pathway for Gene Activation via Histone Acetylation

The following diagram illustrates a simplified signaling pathway where histone acetylation leads to gene transcription.

Caption: Simplified pathway of gene activation via histone acetylation.

By synthesizing peptides with specific acetylation sites using this compound, researchers can investigate the precise roles of these modifications in recruiting specific proteins, influencing chromatin structure, and ultimately controlling gene expression. These synthetic peptides are invaluable tools for in vitro binding assays, enzyme activity studies, and the development of antibodies specific to acetylated histone marks.

References

- 1. One moment, please... [total-synthesis.com]

- 2. Frontiers | Total Chemical Synthesis of Modified Histones [frontiersin.org]

- 3. chem.uci.edu [chem.uci.edu]

- 4. peptide.com [peptide.com]

- 5. The convergent chemical synthesis of histone H3 protein for site-specific acetylation at Lys56 and ubiquitination at Lys122 - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. Acetylation on histone H3 lysine 9 mediates a switch from transcription initiation to elongation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. H3K9 and H3K14 acetylation co-occur at many gene regulatory elements, while H3K14ac marks a subset of inactive inducible promoters in mouse embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]

Nα-Fmoc-Nε-acetyl-L-lysine: A Technical Guide to its Role in Protein Modification

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of Nα-Fmoc-Nε-acetyl-L-lysine in the field of protein modification. As a key building block in synthetic peptide chemistry, this molecule enables the precise introduction of acetylated lysine residues into peptides, facilitating the study of post-translational modifications (PTMs) and their profound impact on protein function, signaling pathways, and disease progression. This guide provides a comprehensive overview of its applications, detailed experimental protocols, and the biological significance of lysine acetylation, with a focus on the p53 signaling pathway.

Introduction to Nα-Fmoc-Nε-acetyl-L-lysine

Nα-Fmoc-Nε-acetyl-L-lysine (Fmoc-Lys(Ac)-OH) is a derivative of the amino acid L-lysine, strategically modified for use in solid-phase peptide synthesis (SPPS). The Nα-amino group is protected by a base-labile fluorenylmethyloxycarbonyl (Fmoc) group, while the Nε-amino group of the side chain is acetylated. This configuration allows for the site-specific incorporation of an acetylated lysine residue into a growing peptide chain.

Lysine acetylation is a crucial and reversible post-translational modification that neutralizes the positive charge of the lysine side chain, thereby influencing protein structure, protein-protein interactions, and enzymatic activity.[1][2] The study of lysine acetylation is fundamental to understanding a wide array of cellular processes, including gene expression, DNA repair, and metabolism. Dysregulation of lysine acetylation has been implicated in numerous diseases, including cancer.[1][2] Fmoc-Lys(Ac)-OH is an indispensable tool for researchers investigating these processes, enabling the synthesis of acetylated peptides for use as substrates, inhibitors, and probes in biochemical and cellular assays.[3][4]

Physicochemical Properties

A summary of the key physicochemical properties of Nα-Fmoc-Nε-acetyl-L-lysine is presented in Table 1.

| Property | Value |

| Synonyms | Fmoc-Lys(Ac)-OH, N-α-Fmoc-N-ε-acetyl-L-lysine |

| CAS Number | 159766-56-0 |

| Molecular Formula | C23H26N2O5 |

| Molecular Weight | 410.46 g/mol |

| Appearance | White to off-white powder |

| Purity (HPLC) | ≥97.0% |

Role in Solid-Phase Peptide Synthesis (SPPS)

The primary application of Fmoc-Lys(Ac)-OH is in Fmoc-based solid-phase peptide synthesis (SPPS). SPPS allows for the efficient and controlled synthesis of peptides on a solid support (resin).[5] The Fmoc strategy is favored for its mild deprotection conditions, which preserves acid-labile side-chain protecting groups until the final cleavage step.[]

The SPPS Cycle for Incorporating Fmoc-Lys(Ac)-OH

The incorporation of Fmoc-Lys(Ac)-OH into a peptide sequence follows the standard SPPS cycle, as illustrated in the workflow diagram below.

Caption: General workflow for solid-phase peptide synthesis incorporating Fmoc-Lys(Ac)-OH.

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of a model acetylated peptide using Fmoc-Lys(Ac)-OH.

Synthesis of a Model Acetylated Peptide: Ac-Ser-Tyr-Lys(Ac)-Ala-NH2

This protocol outlines the manual solid-phase synthesis of a tetrapeptide containing an acetylated lysine residue on a Rink Amide resin to yield a C-terminally amidated peptide.

Materials:

-

Rink Amide MBHA resin (loading: 0.5 mmol/g)

-

Fmoc-Ala-OH

-

Fmoc-Lys(Ac)-OH

-

Fmoc-Tyr(tBu)-OH

-

Fmoc-Ser(tBu)-OH

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine

-

N,N'-Diisopropylethylamine (DIEA)

-

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water, HPLC grade

-

Acetic anhydride

-

Acetonitrile (ACN), HPLC grade

-

Solid-phase synthesis vessel

-

Shaker

Procedure:

-

Resin Swelling:

-

Weigh 100 mg of Rink Amide MBHA resin into a solid-phase synthesis vessel.

-

Add 2 mL of DMF and shake for 30 minutes to swell the resin.

-

Drain the DMF.

-

-

Fmoc Deprotection (Initial):

-

Add 2 mL of 20% (v/v) piperidine in DMF to the resin.

-

Shake for 5 minutes and drain.

-

Add another 2 mL of 20% piperidine in DMF and shake for 15 minutes.

-

Drain and wash the resin thoroughly with DMF (5 x 2 mL).

-

-

Coupling of the First Amino Acid (Fmoc-Ala-OH):

-

In a separate vial, dissolve Fmoc-Ala-OH (4 equivalents to resin loading), HBTU (3.9 equivalents), and DIEA (8 equivalents) in 1.5 mL of DMF.

-

Add the activated amino acid solution to the resin.

-

Shake for 2 hours at room temperature.

-

Drain the coupling solution and wash the resin with DMF (5 x 2 mL).

-

-

Peptide Chain Elongation (Cycles for Lys(Ac), Tyr, and Ser):

-

Repeat the Fmoc deprotection step as described in step 2.

-

Couple the next amino acid (Fmoc-Lys(Ac)-OH, then Fmoc-Tyr(tBu)-OH, then Fmoc-Ser(tBu)-OH) using the same procedure as in step 3.

-

After each coupling step, perform a wash with DMF.

-

-

N-terminal Acetylation:

-

After the final Fmoc deprotection (of the N-terminal Serine), wash the resin with DMF.

-

Prepare a solution of 10% acetic anhydride and 5% DIEA in DMF.

-

Add 2 mL of this solution to the resin and shake for 30 minutes.

-

Drain and wash the resin with DMF (3 x 2 mL) and DCM (3 x 2 mL).

-

-

Cleavage and Deprotection:

-

Dry the resin under a stream of nitrogen.

-

Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.

-

Add 2 mL of the cleavage cocktail to the resin.

-

Shake for 2 hours at room temperature.

-

Filter the resin and collect the filtrate into a cold centrifuge tube.

-

Precipitate the peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the peptide pellet under vacuum.

-

Purification and Analysis

Purification by Reversed-Phase HPLC (RP-HPLC):

-

Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% ACN in water).

-

Inject the solution onto a C18 RP-HPLC column.

-

Elute the peptide using a linear gradient of water and ACN, both containing 0.1% TFA.

-

Monitor the elution at 220 nm and collect the fractions corresponding to the major peak.

-

Lyophilize the collected fractions to obtain the purified peptide.

Analysis by Mass Spectrometry:

-

Dissolve a small amount of the purified peptide in a suitable solvent.

-

Analyze by electrospray ionization mass spectrometry (ESI-MS) to confirm the molecular weight of the synthesized peptide.

Quantitative Data:

The successful synthesis and purification of the model acetylated peptide can be quantified at various stages. Table 2 provides representative data for such a synthesis.

| Parameter | Typical Value |

| Resin Loading | 0.5 mmol/g |

| Fmoc-Lys(Ac)-OH Coupling Efficiency | >99% |

| Crude Peptide Purity (by HPLC) | 70-85% |

| Purified Peptide Purity (by HPLC) | >98% |

| Overall Yield (based on initial resin loading) | 15-30% |

| Expected Mass (Monoisotopic) | 551.28 Da |

| Observed Mass (ESI-MS) | 551.3 Da |

Biological Significance: Lysine Acetylation in the p53 Signaling Pathway

Lysine acetylation plays a critical regulatory role in the function of the tumor suppressor protein p53.[1][2][7][8][9] The p53 protein is a transcription factor that is activated in response to cellular stress, such as DNA damage, and orchestrates a cellular response that can include cell cycle arrest, DNA repair, or apoptosis.[1][2][7][8][9]

The acetylation of p53 is a dynamic process regulated by histone acetyltransferases (HATs) and histone deacetylases (HDACs).[1][2][7][8][9] The HATs p300 and CREB-binding protein (CBP) are major acetyltransferases of p53, acetylating several lysine residues in its C-terminal domain.[10][11][12][13][14] This acetylation is crucial for the activation of p53's transcriptional activity.[1][2][7][8][9] Conversely, HDACs, such as HDAC1 and SIRT1, can deacetylate p53, leading to its inactivation.[2]

The interplay between HATs and HDACs in regulating p53 acetylation is a key determinant of cell fate in response to stress. The following diagram illustrates this critical signaling pathway.

Caption: Regulation of p53 activity through acetylation and deacetylation.

Conclusion

Nα-Fmoc-Nε-acetyl-L-lysine is a fundamental tool for the chemical synthesis of peptides bearing site-specific acetylation. This capability is essential for dissecting the complex roles of lysine acetylation in health and disease. The methodologies outlined in this guide provide a framework for the successful synthesis and analysis of acetylated peptides, enabling researchers to probe the intricacies of cellular signaling pathways, such as the p53-mediated stress response. As our understanding of the "acetylome" expands, the importance of tools like Fmoc-Lys(Ac)-OH in drug discovery and biomedical research will undoubtedly continue to grow.

References

- 1. academic.oup.com [academic.oup.com]

- 2. p53 Acetylation: Regulation and Consequences - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. Scholarly Commons - Pacific Undergraduate Research and Creativity Conference (PURCC): Solid Phase Peptide Synthesis [scholarlycommons.pacific.edu]

- 7. academic.oup.com [academic.oup.com]

- 8. The impact of acetylation and deacetylation on the p53 pathway [journal.hep.com.cn]

- 9. The impact of acetylation and deacetylation on the p53 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. p300/CBP-mediated p53 acetylation is commonly induced by p53-activating agents and inhibited by MDM2 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Scholars@Duke publication: p300/CBP-mediated p53 acetylation is commonly induced by p53-activating agents and inhibited by MDM2. [scholars.duke.edu]

- 13. p53 Sites Acetylated In Vitro by PCAF and p300 Are Acetylated In Vivo in Response to DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mutant and Wild-Type Tumor Suppressor p53 Induces p300 Autoacetylation - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Lysine Acetylation in Biological Systems: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Lysine acetylation is a dynamic and reversible post-translational modification (PTM) that has emerged as a critical regulatory mechanism in a vast array of biological processes.[1][2][3] Initially characterized for its role in modulating chromatin structure and gene expression through the modification of histone proteins, the scope of lysine acetylation's influence is now understood to extend to thousands of non-histone proteins across all cellular compartments.[3][4] This technical guide provides an in-depth exploration of the core principles of lysine acetylation, its enzymatic regulation, and its profound implications in health and disease. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this vital cellular process. The guide includes a summary of quantitative data, detailed experimental protocols for studying lysine acetylation, and visualizations of key signaling pathways and workflows to facilitate a deeper understanding of its complex regulatory networks.

Introduction: The Expanding Universe of the Acetylome

Lysine acetylation involves the transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to the ε-amino group of a lysine residue within a protein.[2][3] This seemingly simple modification neutralizes the positive charge of the lysine side chain, leading to significant alterations in protein structure, function, and interaction networks.[3][5] The cellular "acetylome," the complete set of acetylated proteins, is vast and dynamic, with proteomic studies identifying thousands of acetylated proteins in organisms from bacteria to humans.[2][3]

The regulation of lysine acetylation is tightly controlled by the opposing activities of two enzyme families: lysine acetyltransferases (KATs), which "write" the acetylation marks, and lysine deacetylases (KDACs), which "erase" them.[1][2][3] A third class of proteins, containing bromodomains, act as "readers" of acetyl-lysine motifs, translating the acetylation signal into downstream cellular responses.[3][6] The dynamic interplay between these writers, erasers, and readers is fundamental to cellular homeostasis and is frequently dysregulated in disease.[6][7]

This guide will delve into the multifaceted roles of lysine acetylation, from its canonical function in epigenetic regulation to its impact on crucial signaling pathways and its involvement in the pathogenesis of cancer, neurodegenerative disorders, and metabolic diseases.

The Enzymatic Machinery of Lysine Acetylation

The acetylation status of a protein is determined by the balanced action of KATs and KDACs. These enzymes are themselves subject to complex regulatory mechanisms, ensuring precise control over the acetylome in response to cellular cues.

Lysine Acetyltransferases (KATs)

Formerly known as histone acetyltransferases (HATs), KATs are a diverse family of enzymes that catalyze the transfer of an acetyl group from acetyl-CoA to lysine residues.[1] They are broadly classified into several families based on their sequence homology and structural features, including GNAT (Gcn5-related N-acetyltransferases), p300/CBP, and MYST (MOZ, Ybf2/Sas3, Sas2, Tip60).[8] Dysregulation of KAT activity is implicated in various diseases, including cancer, making them attractive therapeutic targets.[9]

Lysine Deacetylases (KDACs)

KDACs, also known as histone deacetylases (HDACs), catalyze the removal of acetyl groups from lysine residues.[1] They are categorized into two main families based on their catalytic mechanism: the zinc-dependent "classical" HDACs (Classes I, II, and IV) and the NAD+-dependent sirtuins (Class III).[10] The activity of these enzymes is crucial for reversing acetylation signals and maintaining cellular homeostasis.[10]

Functional Consequences of Lysine Acetylation

Lysine acetylation exerts its influence on a wide spectrum of cellular functions by modulating the properties of target proteins in several key ways:

-

Altering Protein Conformation and Function: The neutralization of lysine's positive charge can induce conformational changes that directly impact a protein's enzymatic activity or its ability to interact with other molecules.[5]

-

Regulating Protein-Protein Interactions: Acetylation can create or abolish binding sites for other proteins, thereby modulating the assembly and disassembly of protein complexes. Bromodomain-containing proteins are a prime example of "readers" that specifically recognize and bind to acetylated lysine residues.[6][7]

-

Controlling Protein Stability: Acetylation can influence protein stability by competing with other PTMs, such as ubiquitination, which often targets the same lysine residues for degradation.[1]

-

Modulating Subcellular Localization: The acetylation status of a protein can affect its localization within the cell, thereby controlling its access to substrates and interaction partners.[1]

Lysine Acetylation in Gene Regulation

The most well-established role of lysine acetylation is in the regulation of gene expression through the modification of histone proteins.[5] Histones are the primary protein components of chromatin, the condensed structure of DNA in eukaryotic cells.

Histone Acetylation and Chromatin Remodeling

The N-terminal tails of histone proteins are rich in lysine residues that are subject to acetylation.[5] The acetylation of these lysine residues neutralizes their positive charge, which is thought to weaken the interaction between the histones and the negatively charged DNA backbone.[5] This leads to a more relaxed or "open" chromatin structure, known as euchromatin, which is more accessible to the transcriptional machinery and is generally associated with active gene transcription.[5] Conversely, the deacetylation of histones by KDACs results in a more condensed chromatin structure, or heterochromatin, which is transcriptionally silent.[5]

Lysine Acetylation in Key Signaling Pathways

Beyond its role in chromatin biology, lysine acetylation is a critical regulator of numerous signaling pathways, fine-tuning cellular responses to a variety of stimuli.

The p53 Tumor Suppressor Pathway

The tumor suppressor protein p53 is a crucial transcription factor that responds to cellular stress, such as DNA damage, by inducing cell cycle arrest or apoptosis.[11] The activity of p53 is tightly regulated by a variety of PTMs, including acetylation. In response to DNA damage, p53 is acetylated by the KATs p300/CBP and PCAF at multiple lysine residues in its C-terminal domain.[8][11][12] This acetylation enhances p53's stability and its DNA-binding affinity, leading to the activation of its target genes.[11] The negative regulator of p53, MDM2, can recruit HDAC1 to deacetylate p53, promoting its ubiquitination and subsequent degradation.[1][6]

The NF-κB Inflammatory Pathway

The transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) is a master regulator of the inflammatory response. The RelA/p65 subunit of NF-κB is a key target of lysine acetylation.[10] Upon stimulation by pro-inflammatory signals, RelA/p65 is acetylated by p300/CBP at multiple lysine residues, which enhances its DNA binding and transcriptional activity.[10][13] Conversely, KDACs such as HDAC3 and SIRT1 can deacetylate RelA/p65, leading to the termination of the NF-κB response.[10][14]

Lysine Acetylation in Disease

Given its pervasive role in cellular regulation, it is not surprising that the dysregulation of lysine acetylation is implicated in a wide range of human diseases.

Cancer

Aberrant acetylation is a hallmark of many cancers.[15] This can be due to mutations or altered expression of KATs and KDACs.[16] For example, the KATs p300/CBP are frequently mutated in various cancers, leading to global changes in histone and non-histone protein acetylation that contribute to tumorigenesis.[16] Consequently, inhibitors of KDACs (HDACi) have emerged as a promising class of anti-cancer drugs that work by restoring normal acetylation patterns and reactivating tumor suppressor genes.

Neurodegenerative Diseases

Emerging evidence links altered lysine acetylation to the pathogenesis of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.[11][13] In these conditions, the acetylation of key proteins involved in neuronal function and survival, such as tau and α-synuclein, is often dysregulated.[13] For instance, in Parkinson's disease models, there are observed changes in the acetylation levels of histones and mitochondrial proteins.[11] Restoring the balance of lysine acetylation through the use of specific KAT or KDAC modulators is being explored as a potential therapeutic strategy.[11]

Metabolic Diseases

Lysine acetylation plays a crucial role in regulating metabolism by modulating the activity of key metabolic enzymes.[17] Dysregulation of acetylation is associated with metabolic disorders such as obesity and type 2 diabetes.[17] For example, the acetylation of proteins involved in insulin signaling and glucose metabolism can be altered in these conditions, contributing to insulin resistance.[17]

Quantitative Analysis of Lysine Acetylation

Advances in mass spectrometry-based proteomics have revolutionized our ability to identify and quantify lysine acetylation on a global scale. This has provided invaluable insights into the dynamics of the acetylome in response to various stimuli and in different disease states.

| Study Type | Organism/Cell Line | Key Findings | Reference |

| Stoichiometry Analysis | Escherichia coli | Wide distribution of acetyl stoichiometry ( <1% to 98%). High stoichiometry in metabolic enzymes and proteins in transcription/translation. | [5][18] |

| Stoichiometry Analysis | Human HeLa Cells | Most acetylation occurs at very low stoichiometry (median 0.02%). High stoichiometry (>1%) on nuclear proteins and acetyltransferases. | [4] |

| Quantitative Acetylomics | Jurkat Cells (SAHA treated) | Over 10,000 acetylated lysine peptides from over 3,000 proteins were quantified. | [10] |

| Quantitative Acetylomics | Mouse Liver Mitochondria (SIRT3 knockout) | 2,187 unique acetylation sites on 483 proteins identified. 283 sites on 136 proteins showed at least a twofold increase in acetylation in the absence of SIRT3. | [19] |

| Fold-Change Analysis | Hepatocellular Carcinoma (HCC) | HSP90AB1 was overexpressed in HCC tumors with a 1.66-fold change. | [20] |

| Fold-Change Analysis | E. coli (acetyl-phosphate treated) | Acetylation of CRP lysines K100 and K26 increased 2.1- and 2.4-fold, respectively. | [21] |

Experimental Protocols for Studying Lysine Acetylation

A variety of experimental techniques are employed to investigate lysine acetylation, from detecting the modification on a specific protein to global, proteome-wide analysis.

Workflow for Quantitative Acetylomics

Detailed Methodologies

This technique is used to enrich for acetylated proteins or peptides from a complex mixture.[22][23]

-

Cell Lysis: Lyse cells or tissues in a buffer containing protease and deacetylase inhibitors to preserve the acetylation state of proteins.[23]

-

Protein Quantification: Determine the protein concentration of the lysate.

-

Immunoprecipitation: Incubate the lysate with anti-acetyl-lysine antibodies conjugated to beads (e.g., agarose or magnetic beads).[22][23]

-

Washing: Wash the beads extensively to remove non-specifically bound proteins.[22]

-

Elution: Elute the bound acetylated proteins from the beads.[22]

-

Downstream Analysis: The enriched proteins can be analyzed by Western blotting or mass spectrometry.[22]

This method is used to detect the acetylation of a specific protein of interest.[12][24]

-

Protein Separation: Separate proteins from cell lysates or IP eluates by SDS-PAGE.[12]

-

Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).[12]

-

Blocking: Block the membrane to prevent non-specific antibody binding.[12]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody that specifically recognizes the acetylated form of the protein of interest or a pan-acetyl-lysine antibody.[12]

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the signal using a chemiluminescent substrate.

This assay measures the enzymatic activity of a specific KAT on a substrate protein.[2]

-

Reaction Setup: Prepare a reaction mixture containing the purified KAT enzyme, the substrate protein (e.g., a histone peptide), and acetyl-CoA in an appropriate buffer.[2]

-

Incubation: Incubate the reaction at the optimal temperature for the enzyme.[2]

-

Reaction Termination: Stop the reaction.[2]

-

Detection: Detect the acetylated product. This can be done using various methods, including radioactive labeling with [14C]-acetyl-CoA followed by autoradiography, or by Western blotting with an antibody specific for the acetylated substrate.[2]

ChIP is used to identify the genomic regions associated with specific histone acetylation marks.[25][26]

-

Cross-linking: Cross-link proteins to DNA in living cells using formaldehyde.[26]

-

Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments by sonication or enzymatic digestion.[26]

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for a particular acetylated histone (e.g., anti-acetyl-H3K9).[26]

-

Washing: Wash the antibody-bead complexes to remove non-specifically bound chromatin.[26]

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the protein-DNA cross-links.[26]

-

DNA Purification: Purify the immunoprecipitated DNA.

-

Analysis: Analyze the purified DNA by qPCR to quantify the enrichment of specific genomic regions or by high-throughput sequencing (ChIP-seq) for genome-wide mapping.[25]

Conclusion and Future Directions

Lysine acetylation has transitioned from being considered a specialized modification of histones to a ubiquitous regulatory mechanism that influences nearly every aspect of cellular physiology. The continued development of advanced proteomic technologies will undoubtedly uncover even greater complexity within the acetylome and its intricate crosstalk with other post-translational modifications. For drug development professionals, the enzymes that regulate lysine acetylation, particularly KATs and KDACs, represent a rich source of potential therapeutic targets for a wide array of diseases. A deeper understanding of the specific roles of individual acetylation events and the enzymes that control them will be crucial for the development of novel, targeted therapies with improved efficacy and reduced side effects. The future of lysine acetylation research promises to be an exciting frontier, with the potential to unlock new avenues for understanding and treating human disease.

References

- 1. MDM2–HDAC1-mediated deacetylation of p53 is required for its degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MDM2–HDAC1‐mediated deacetylation of p53 is required for its degradation | The EMBO Journal [link.springer.com]

- 3. researchgate.net [researchgate.net]

- 4. Alternatively mechanistic insights into acetylation in p53-mediated transcriptional regulation of cancer cell-intrinsic PD-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Scholars@Duke publication: p300/CBP-mediated p53 acetylation is commonly induced by p53-activating agents and inhibited by MDM2. [scholars.duke.edu]

- 6. MDM2-HDAC1-mediated deacetylation of p53 is required for its degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. biorxiv.org [biorxiv.org]

- 10. Regulation of NF-kappaB action by reversible acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Deciphering the acetylation code of p53 in transcription regulation and tumor suppression - PMC [pmc.ncbi.nlm.nih.gov]

- 12. p300/CBP-mediated p53 acetylation is commonly induced by p53-activating agents and inhibited by MDM2 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Acetylation of RelA at discrete sites regulates distinct nuclear functions of NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Modulation of NF-κB-dependent transcription and cell survival by the SIRT1 deacetylase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Functional relevance of novel p300-mediated lysine 314 and 315 acetylation of RelA/p65 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. p300/CBP/p53 interaction and regulation of the p53 response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Posttranslational modifications of NF-κB: another layer of regulation for NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 18. p300/CBP-mediated p53 acetylation is commonly induced by p53-activating agents and inhibited by MDM2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pnas.org [pnas.org]

- 20. academic.oup.com [academic.oup.com]

- 21. Histone deacetylase 8 regulates NF-κB-related inflammation in asthmatic mice through H3K9 acetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. journals.physiology.org [journals.physiology.org]

- 25. pure.psu.edu [pure.psu.edu]

- 26. Reactome | p300 acetylates RELA subunit [reactome.org]

A Comprehensive Technical Guide to Nα-Fmoc-Nε-acetyl-L-lysine (Ac-Lys(Fmoc)-OH)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Nα-Fmoc-Nε-acetyl-L-lysine, also known as Ac-Lys(Fmoc)-OH, a critical reagent in peptide synthesis and biomedical research. This document details its chemical and physical properties, applications, safety information, and provides standardized experimental protocols for its use. Furthermore, it visualizes key biological signaling pathways where peptides containing acetylated lysine play a crucial role.

Core Compound Information

This compound is a derivative of the amino acid L-lysine, where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the epsilon-amino group of the side chain is acetylated. This specific configuration makes it an essential building block in Fmoc solid-phase peptide synthesis (SPPS) for the precise incorporation of an acetylated lysine residue into a peptide sequence. The acetylation of lysine is a significant post-translational modification that influences protein function, stability, and interaction with other biomolecules, making peptides containing this modification vital for research in areas like epigenetics and cancer biology.[1]

Physicochemical and Safety Data

The following tables summarize the key quantitative data and safety information for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 159766-56-0 | [2][3] |

| Molecular Formula | C₂₃H₂₆N₂O₅ | [2][3] |

| Molecular Weight | 410.46 g/mol | [3] |

| Appearance | White to off-white powder | [2] |

| Purity | ≥97.0% (HPLC), ≥98% (TLC) | [3] |

| Melting Point | 155 - 165 °C | [2] |

| Solubility | Soluble in organic solvents like DMSO and DMF. | |

| Storage Temperature | 2-8°C | [1] |

Table 2: Safety and Handling Information

| Hazard Statement | Precautionary Statement |

| H315: Causes skin irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |

| H319: Causes serious eye irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| H335: May cause respiratory irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Key Applications

This compound is a versatile tool with a range of applications in scientific research and drug development:

-

Solid-Phase Peptide Synthesis (SPPS): It serves as a fundamental building block for introducing N-ε-acetyl-lysine residues into synthetic peptides.[3] This is crucial for studying the effects of lysine acetylation on peptide and protein function.

-

Epigenetics Research: The synthesis of histone peptides with site-specific acetylation is essential for investigating the role of histone modifications in gene regulation and chromatin structure.[4][5]

-

Cancer Research: Peptides containing acetylated lysine are used to study the activity of histone deacetylases (HDACs) and histone acetyltransferases (HATs), which are important targets in cancer therapy. Additionally, it is used in the synthesis of peptides related to tumor suppressors like p53.[3][6][7]

-

Drug Development: It is utilized in the creation of peptide-based therapeutics, where post-translational modifications can enhance efficacy and stability.[1]

-

Bioconjugation: This derivative facilitates the attachment of peptides to other molecules, which is important for developing diagnostic tools and targeted drug delivery systems.

Experimental Protocols: Fmoc Solid-Phase Peptide Synthesis (SPPS)

The following is a generalized protocol for the manual solid-phase synthesis of a peptide containing an acetylated lysine residue using this compound. This process involves four main stages: resin preparation, iterative deprotection and coupling, and final cleavage and deprotection.

Resin Preparation (Swelling)

-

Objective: To swell the solid support resin to allow for efficient diffusion of reagents.

-

Procedure:

-

Place the appropriate amount of resin (e.g., Rink Amide resin for C-terminal amide peptides) in a reaction vessel.

-

Add N,N-dimethylformamide (DMF) to the resin.

-

Allow the resin to swell for at least 30 minutes with gentle agitation.

-

Drain the DMF from the vessel.

-

Fmoc Deprotection

-

Objective: To remove the Fmoc protecting group from the N-terminus of the growing peptide chain, exposing a free amine for the next coupling step.

-

Procedure:

-

Add a 20% solution of piperidine in DMF to the swollen resin.

-

Agitate the mixture for an initial 3-5 minutes.

-

Drain the solution.

-

Add a fresh 20% piperidine in DMF solution and agitate for another 15-20 minutes.

-

Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

(Optional) Perform a Kaiser test to confirm the presence of a free primary amine.

-

Amino Acid Coupling

-

Objective: To form a peptide bond between the free amine on the resin-bound peptide and the carboxyl group of the incoming Fmoc-protected amino acid.

-

Procedure for coupling this compound (or other Fmoc-amino acids):

-

In a separate vial, dissolve 3-4 equivalents of this compound and a coupling agent (e.g., HBTU, HATU) in DMF.

-

Add 6-8 equivalents of a base, such as N,N-diisopropylethylamine (DIEA), to the amino acid solution to activate it.

-

Allow the mixture to pre-activate for a few minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Drain the coupling solution and wash the resin with DMF (3-5 times).

-

(Optional) Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates successful coupling).

-

Repeat the deprotection (Step 2) and coupling (Step 3) cycles for each subsequent amino acid in the peptide sequence.

-

Cleavage and Deprotection

-

Objective: To cleave the synthesized peptide from the resin support and remove all side-chain protecting groups.

-

Procedure:

-

After the final amino acid has been coupled and the terminal Fmoc group has been removed, wash the peptide-resin thoroughly with DMF, followed by dichloromethane (DCM).

-

Dry the resin under vacuum.

-

Prepare a cleavage cocktail. A common cocktail is Reagent K (TFA/water/phenol/thioanisole/EDT - 82.5:5:5:5:2.5) or a simpler mixture of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5). The choice of scavengers is critical to prevent side reactions.

-

Add the cleavage cocktail to the dried resin and allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the crude peptide pellet under vacuum. The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Signaling Pathways and Visualization

Peptides synthesized using this compound are instrumental in dissecting cellular signaling pathways where lysine acetylation is a key regulatory event. Below are diagrams of two such pathways.

Histone H3K9 Acetylation and Transcriptional Activation

Acetylation of lysine 9 on histone H3 (H3K9ac) is a hallmark of active gene promoters. This modification is part of a cascade that facilitates the transition from transcription initiation to elongation. The process begins with the trimethylation of histone H3 at lysine 4 (H3K4me3), which recruits histone acetyltransferase (HAT) complexes like SAGA. These enzymes then acetylate H3K9. The acetylated H3K9 serves as a binding site for the Super Elongation Complex (SEC), which in turn promotes the release of paused RNA Polymerase II, leading to productive gene transcription.[2][8]

p53-MDM2 Signaling Pathway

The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis. Its activity is tightly controlled by the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation. In response to cellular stress, such as DNA damage, p53 is acetylated on several lysine residues by the histone acetyltransferase p300/CBP. This acetylation physically blocks the MDM2 binding site on p53, thereby inhibiting its ubiquitination and leading to p53 stabilization and accumulation. The stabilized p53 can then activate the transcription of target genes involved in cell cycle arrest or apoptosis. As part of a negative feedback loop, MDM2 can recruit histone deacetylase 1 (HDAC1) to deacetylate p53, making it again susceptible to ubiquitination and degradation.[3][6][7][9]

References

- 1. nbinno.com [nbinno.com]

- 2. Acetylation on histone H3 lysine 9 mediates a switch from transcription initiation to elongation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Acetylation of p53 inhibits its ubiquitination by Mdm2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. aacrjournals.org [aacrjournals.org]

- 7. MDM2 inhibits p300-mediated p53 acetylation and activation by forming a ternary complex with the two proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 9. MDM2–HDAC1-mediated deacetylation of p53 is required for its degradation - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to N-α-Fmoc-N-ε-acetyl-L-lysine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-α-Fmoc-N-ε-acetyl-L-lysine, a critical reagent in peptide synthesis and chemical biology. Below, you will find its core molecular data, a detailed experimental protocol for its use in Solid-Phase Peptide Synthesis (SPPS), and a diagram of a key biological signaling pathway involving lysine acetylation.

A quick clarification on nomenclature is warranted. The compound of interest for incorporating an acetylated lysine residue into a peptide chain is Fmoc-Lys(Ac)-OH , where the alpha-amino group is protected by Fmoc for peptide chain elongation, and the epsilon-amino group of the side chain is acetylated. The alternative, Ac-Lys(Fmoc)-OH, would imply an acetylated N-terminus and chain extension from the lysine side chain, which is a non-standard application. This guide will focus on the widely used Fmoc-Lys(Ac)-OH.

Core Molecular Data

The fundamental quantitative data for Fmoc-Lys(Ac)-OH is summarized in the table below, providing essential information for experimental design and execution.

| Property | Value |

| Synonym | N-α-Fmoc-N-ε-acetyl-L-lysine[1][2] |

| Molecular Formula | C23H26N2O5[1][2][3][4] |

| Molecular Weight | 410.5 g/mol [1][3][4] |

| CAS Number | 159766-56-0[1][2] |

Experimental Protocol: Incorporation of Fmoc-Lys(Ac)-OH in Fmoc SPPS

This section details a standard protocol for the incorporation of an acetylated lysine residue into a growing peptide chain on a solid support using Fmoc-Lys(Ac)-OH. This procedure is a representative example of a single coupling cycle within a broader Solid-Phase Peptide Synthesis (SPPS) workflow.

Materials and Reagents:

-

Fmoc-Lys(Ac)-OH

-

Rink Amide resin (or other suitable resin for SPPS)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine, reagent grade

-

Dichloromethane (DCM), ACS grade

-

Coupling reagent (e.g., HCTU, HBTU)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

Washing solvents (e.g., Methanol, Isopropanol)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))

Protocol:

-

Resin Swelling: The solid-phase resin is swelled in DMF for a minimum of 30 minutes in a reaction vessel to ensure optimal reaction conditions.

-

Fmoc Deprotection: The N-terminal Fmoc protecting group of the resin-bound peptide is removed by treatment with a 20% piperidine solution in DMF. This is typically performed for 5-10 minutes and may be repeated once to ensure complete deprotection.

-

Washing: Following deprotection, the resin is thoroughly washed to remove residual piperidine and byproducts. A typical washing sequence is multiple cycles with DMF, followed by DCM, and then DMF again.

-

Amino Acid Activation: In a separate vessel, Fmoc-Lys(Ac)-OH (typically 3-5 equivalents relative to the resin loading capacity) is pre-activated. This is achieved by dissolving it in DMF along with a coupling reagent (e.g., HCTU) and a base (e.g., DIPEA). The solution is allowed to react for 2-5 minutes to form the activated ester.

-

Coupling Reaction: The activated Fmoc-Lys(Ac)-OH solution is added to the deprotected peptide-resin in the reaction vessel. The mixture is agitated at room temperature for 1-2 hours to facilitate the coupling reaction.

-

Post-Coupling Wash: After the coupling reaction, the resin is washed extensively with DMF, DCM, and isopropanol to remove any unreacted amino acid and coupling reagents.

-

Cycle Repetition: The steps of Fmoc deprotection, washing, and coupling are repeated for each subsequent amino acid to be added to the peptide sequence.

-

Final Cleavage and Deprotection: Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously. This is achieved by treating the peptide-resin with a strong acid cleavage cocktail, such as a TFA-based solution, for 2-3 hours. The cleaved peptide is then precipitated, washed with cold diethyl ether, and dried.

Signaling Pathway: Histone Acetylation and Transcriptional Regulation

Lysine acetylation is a pivotal post-translational modification that plays a crucial role in regulating gene expression. The following diagram illustrates the signaling pathway of histone acetylation, a key epigenetic mechanism.

References

The Chemistry of the Fmoc Protecting Group: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern organic chemistry, particularly in the realm of solid-phase peptide synthesis (SPPS).[1] Its widespread adoption is a testament to its unique chemical properties, most notably its base-lability, which allows for a mild and orthogonal protection strategy in conjunction with acid-labile side-chain protecting groups.[1][2][3] This guide provides a comprehensive technical overview of Fmoc chemistry, detailing its core principles, experimental protocols, and applications, with a focus on providing actionable data and clear visual representations of key processes.

Core Principles of Fmoc Chemistry

The utility of the Fmoc group is rooted in its stability under acidic and neutral conditions, while being readily cleaved by mild bases, most commonly a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1][4] This orthogonality is fundamental to its success in SPPS, as it permits the selective deprotection of the N-terminal α-amino group of a growing peptide chain without affecting the acid-labile protecting groups on amino acid side chains or the linkage to the solid support.[1][5]

The key to the Fmoc group's base-lability lies in the fluorenyl ring system. The proton on the 9-position of the fluorene moiety is rendered acidic, facilitating a β-elimination reaction in the presence of a base.[1] This reaction leads to the cleavage of the carbamate bond, releasing the free amine and forming a stable dibenzofulvene (DBF)-piperidine adduct.[4][6]

Fmoc Protection of Amino Acids

The introduction of the Fmoc group to the α-amino group of an amino acid is a critical first step. This is typically achieved by reacting the amino acid with an activated Fmoc derivative under basic conditions. The two most common reagents for this purpose are 9-fluorenylmethyl chloroformate (Fmoc-Cl) and N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).[1] Fmoc-OSu is often favored as it tends to minimize the formation of unwanted dipeptide byproducts.[1][7]

Experimental Protocol: Fmoc Protection of an Amino Acid using Fmoc-OSu

This protocol is a general guideline for the Nα-Fmoc protection of a free amino acid.

Materials:

-

Amino acid

-

Fmoc-OSu (1.05 equivalents)

-

Sodium bicarbonate (or other suitable base)

-

Dioxane (or other suitable organic solvent)

-

Water

-

Diethyl ether (for extraction)

-

1 M HCl (for acidification)

-

Saturated aqueous NaHCO3 solution

Procedure:

-

Dissolve the amino acid in a 2:1 v/v mixture of THF and saturated aqueous NaHCO3 solution.[8]

-

Add Fmoc-OSu (1.05 equivalents) to the solution.[9]

-

Stir the reaction mixture at room temperature for 16 hours.[8]

-

Dilute the reaction with water and adjust the pH to 9 with saturated aqueous NaHCO3.[8]

-

Extract the aqueous layer with diethyl ether (3 times) to remove unreacted Fmoc-OSu and byproducts.[8]

-

Acidify the aqueous layer to a pH of 1 by adding 1 M HCl.[8]

-

The Fmoc-protected amino acid will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.

The Fmoc Deprotection Reaction

The removal of the Fmoc group is a pivotal and repeated step in SPPS. The standard method employs a 20% (v/v) solution of piperidine in DMF.[4][5] The mechanism proceeds through a base-catalyzed β-elimination.

// Nodes Fmoc_Peptide [label="Fmoc-NH-Peptide-Resin"]; Proton_Abstraction [label="Proton Abstraction\nby Piperidine", shape=ellipse, fillcolor="#FFFFFF"]; Intermediate [label="Carbanion Intermediate"]; Beta_Elimination [label="β-Elimination", shape=ellipse, fillcolor="#FFFFFF"]; Deprotected_Peptide [label="H₂N-Peptide-Resin"]; DBF [label="Dibenzofulvene (DBF)"]; Piperidine [label="Piperidine"]; DBF_Adduct [label="DBF-Piperidine Adduct"];

// Edges Fmoc_Peptide -> Proton_Abstraction [label="+ Piperidine"]; Proton_Abstraction -> Intermediate; Intermediate -> Beta_Elimination; Beta_Elimination -> Deprotected_Peptide; Beta_Elimination -> DBF; DBF -> DBF_Adduct [label="+ Piperidine (scavenger)"]; Piperidine -> DBF_Adduct [style=invis];

// Invisible edges for layout Proton_Abstraction -> Beta_Elimination [style=invis]; Deprotected_Peptide -> DBF_Adduct [style=invis]; } . Caption: Mechanism of Fmoc deprotection by piperidine.[3]

Quantitative Data on Fmoc Deprotection

The efficiency of Fmoc deprotection is critical for the success of peptide synthesis. Below is a table summarizing common deprotection reagents and conditions.

| Deprotection Reagent | Concentration | Solvent | Typical Time | Notes |

| Piperidine | 20% (v/v) | DMF | 5-10 minutes | The most common and standard condition.[4] |

| Piperidine | 30% (v/v) | DMF | 10 minutes | A slightly stronger condition.[10] |

| Piperidine | 5-10% (v/v) with 0.1M HOBt | DMF | 10-20 minutes | Used to suppress aspartimide formation.[11] |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 2% (v/v) | DMF | 2-5 minutes | A stronger, non-nucleophilic base, can be faster.[12] |

| Pyrrolidine | 20% (v/v) | NMP or other green solvents | Variable | An alternative to piperidine, especially in green chemistry approaches.[13] |

Monitoring Fmoc Deprotection

A significant advantage of Fmoc chemistry is the ability to monitor the deprotection step in real-time.[2] The dibenzofulvene-piperidine adduct formed during deprotection has a strong UV absorbance at approximately 301 nm.[6][14] By measuring the absorbance of the solution after deprotection, the extent of Fmoc group removal can be quantified, which also provides an indirect measure of the coupling efficiency of the previous step.[14][15]

// Nodes Start [label="Fmoc-Peptide-Resin", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Add_Piperidine [label="Add 20% Piperidine in DMF"]; Incubate [label="Incubate (e.g., 2 x 5 min)"]; Collect_Filtrate [label="Collect Filtrate"]; Measure_UV [label="Measure UV Absorbance at 301 nm"]; Analyze_Data [label="Analyze Data\n(Quantify Fmoc removal)"]; Decision [label="Complete Deprotection?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Wash_Resin [label="Wash Resin with DMF"]; Next_Coupling [label="Proceed to Next Coupling Step", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Repeat_Deprotection [label="Repeat Deprotection", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Add_Piperidine; Add_Piperidine -> Incubate; Incubate -> Collect_Filtrate; Collect_Filtrate -> Measure_UV; Measure_UV -> Analyze_Data; Analyze_Data -> Decision; Decision -> Wash_Resin [label="Yes"]; Wash_Resin -> Next_Coupling; Decision -> Repeat_Deprotection [label="No"]; Repeat_Deprotection -> Add_Piperidine; } . Caption: Workflow for UV monitoring of Fmoc deprotection in SPPS.[6]

Solid-Phase Peptide Synthesis (SPPS) using Fmoc Chemistry

Fmoc chemistry is the dominant strategy for SPPS.[5][16] The process involves the sequential addition of Nα-Fmoc protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[16][17]

Experimental Protocol: A Single Coupling Cycle in Fmoc-SPPS

This protocol outlines one cycle of deprotection and coupling in a manual SPPS workflow.

Materials:

-

Fmoc-protected peptide-resin

-

Deprotection solution: 20% (v/v) piperidine in DMF

-

DMF (peptide synthesis grade)

-

Fmoc-amino acid (3-5 equivalents)

-

Coupling reagent (e.g., HATU, HCTU) (3-5 equivalents)

-

Base (e.g., DIPEA, NMM) (6-10 equivalents)

Procedure:

Fmoc Deprotection:

-

Swell the Fmoc-protected peptide-resin in DMF for 30-60 minutes in a suitable reaction vessel.[4]

-

Drain the DMF.

-

Add the deprotection solution (20% piperidine in DMF) to the resin.[18]

-

Drain the solution.

-

Add a second portion of the deprotection solution and agitate for 5-10 minutes to ensure complete Fmoc removal.[4][18]

-

Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the DBF-piperidine adduct.[4]

Amino Acid Coupling:

-

In a separate vessel, dissolve the Fmoc-amino acid, coupling reagent, and base in DMF. This "activation" step should be brief.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature. For sterically hindered amino acids, a longer reaction time or a second coupling may be necessary.[19]

-

Drain the coupling solution and wash the resin with DMF to remove excess reagents and byproducts.

// Nodes Start [label="Fmoc-AA(n)-Peptide-Resin", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Deprotection [label="1. Fmoc Deprotection\n(20% Piperidine/DMF)"]; Wash1 [label="2. DMF Wash"]; Free_Amine [label="H₂N-AA(n)-Peptide-Resin"]; Coupling [label="3. Amino Acid Coupling\n(Fmoc-AA(n+1), Activator, Base)"]; Wash2 [label="4. DMF Wash"]; Elongated_Peptide [label="Fmoc-AA(n+1)-AA(n)-Peptide-Resin", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Repeat_Cycle [label="Repeat Cycle", shape=invhouse, fillcolor="#FBBC05", fontcolor="#202124"]; Cleavage [label="Final Cleavage from Resin\n& Side-Chain Deprotection", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Deprotection; Deprotection -> Wash1; Wash1 -> Free_Amine; Free_Amine -> Coupling; Coupling -> Wash2; Wash2 -> Elongated_Peptide; Elongated_Peptide -> Repeat_Cycle; Repeat_Cycle -> Deprotection [label=" for n+2"]; Repeat_Cycle -> Cleavage [label="After final AA"]; } . Caption: The iterative cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Common Challenges and Side Reactions in Fmoc Chemistry

While robust, Fmoc chemistry is not without its challenges. Awareness of potential side reactions is crucial for optimizing peptide synthesis and ensuring the purity of the final product.

-

Aspartimide Formation: This is a common side reaction involving aspartic acid residues, where the backbone amide nitrogen attacks the side-chain ester, forming a five-membered ring. This can lead to racemization and the formation of β- and α-peptide linkages upon ring-opening by piperidine.[11][12] The addition of an acid like HOBt to the deprotection solution can help suppress this side reaction.[11]

-

Diketopiperazine Formation: At the dipeptide stage, the deprotected N-terminal amine can attack the ester linkage to the resin, leading to the cleavage of the dipeptide as a cyclic diketopiperazine. This is particularly prevalent when proline or glycine are in the first two positions.[11][19]

-

Racemization: While generally low with urethane-protected amino acids, racemization can occur during the activation step, especially with sterically hindered amino acids or under suboptimal conditions.[19] The choice of coupling reagents and the careful control of base concentration are important to minimize this side reaction.[19]

-

Incomplete Coupling/Deprotection: Steric hindrance and peptide aggregation on the resin can lead to incomplete reactions.[2][19] This results in deletion sequences in the final peptide. Strategies to overcome this include double coupling, using more potent coupling reagents, or modifying the synthesis conditions (e.g., temperature, solvent).[19]

Conclusion

The Fmoc protecting group has revolutionized peptide synthesis, offering a mild, efficient, and versatile strategy that has enabled the routine synthesis of complex peptides for a wide range of applications in research and drug development.[2][3] A thorough understanding of the underlying chemistry, including the mechanisms of protection and deprotection, coupled with robust experimental protocols and real-time monitoring, is essential for leveraging the full potential of this powerful tool. By carefully considering potential side reactions and optimizing synthesis conditions, researchers can continue to push the boundaries of peptide science.

References

- 1. benchchem.com [benchchem.com]

- 2. chempep.com [chempep.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 6. benchchem.com [benchchem.com]

- 7. tandfonline.com [tandfonline.com]

- 8. total-synthesis.com [total-synthesis.com]

- 9. nbinno.com [nbinno.com]

- 10. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]

- 11. peptide.com [peptide.com]

- 12. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. Thieme E-Books & E-Journals [thieme-connect.de]

- 16. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 17. Focus on FMOC chemistry | LGC Standards [lgcstandards.com]

- 18. peptide.com [peptide.com]

- 19. benchchem.com [benchchem.com]

The Lynchpin of Epigenetic Research: A Technical Guide to Ac-Lys(Fmoc)-OH for Studying Post-Translational Modifications

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Secrets of the Acetylome

Post-translational modifications (PTMs) represent a critical layer of biological regulation, expanding the functional diversity of the proteome far beyond the genetic code. Among the most vital of these is lysine acetylation, a reversible process governed by the opposing actions of histone acetyltransferases (HATs) and histone deacetylases (HDACs). This dynamic modification of lysine residues on both histone and non-histone proteins is fundamental to regulating gene expression, DNA repair, cell cycle progression, and metabolism.[1][2] Dysregulation of lysine acetylation is implicated in numerous diseases, including cancer and neurodegenerative disorders, making the enzymes that control it prime therapeutic targets.

To accurately study the functional consequences of lysine acetylation and to discover drugs that modulate its machinery, researchers require precision tools. Synthetic peptides containing site-specifically acetylated lysine residues are indispensable for these investigations. N-α-Fmoc-N-ε-acetyl-L-lysine , commonly known as Ac-Lys(Fmoc)-OH , is the cornerstone reagent that enables the synthesis of such peptides.[3] This in-depth guide provides a technical overview of this compound, its application in solid-phase peptide synthesis (SPPS), and its use in biochemical and drug discovery assays.

Physicochemical Properties of this compound

This compound is a derivative of the amino acid lysine, strategically modified for use in Fmoc-based solid-phase peptide synthesis. The α-amino group is protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, while the ε-amino group of the side chain is permanently acetylated.

| Property | Value |

| IUPAC Name | (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-acetamidohexanoic acid |

| CAS Number | 159766-56-0 |

| Molecular Formula | C₂₃H₂₆N₂O₅ |

| Molecular Weight | 410.46 g/mol |

| Appearance | White to off-white powder |

| Purity (HPLC) | Typically ≥97.0% |

| Solubility | Soluble in polar organic solvents like DMF, NMP, and DMSO |

Core Application: Incorporation via Fmoc Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is its use as a building block in Fmoc SPPS to introduce a stable acetyl-lysine residue at a specific position within a peptide sequence.[3]

General Principle of Fmoc SPPS